N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC7681744
InChI: InChI=1S/C14H13N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
SMILES: CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4 g/mol

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC7681744

Molecular Formula: C14H13N3O2S2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide -

Specification

Molecular Formula C14H13N3O2S2
Molecular Weight 319.4 g/mol
IUPAC Name N-(2-methylsulfanylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C14H13N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Standard InChI Key QNAODGDPGUMDCF-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Canonical SMILES CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3

Introduction

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolo-pyrimidine derivatives. This compound is notable for its unique molecular structure, which includes a thiazole ring fused with a pyrimidine moiety. The presence of these heterocyclic rings suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Formula and Molecular Weight

  • Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.

  • Molecular Weight: Not specified in the available literature.

Synthesis Methods

The synthesis of N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. A common approach includes the reaction of 2-(methylthio)aniline with 5-oxo-3,5-dihydro-thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives under reflux conditions.

Synthetic Routes

  • Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Carboxamide Group: The carboxamide group can be introduced through acylation reactions.

  • Attachment of the Methylthio Phenyl Group: This step usually involves nucleophilic substitution reactions.

Biological Activities

Compounds featuring thiazolo and pyrimidine structures have been noted for their diverse biological activities, including anti-inflammatory, antiviral, and analgesic effects. While specific biological activities of N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide are not extensively documented, its structural similarity to other bioactive thiazolopyrimidines suggests potential therapeutic applications.

Potential Applications

  • Anti-inflammatory Activity: Similar compounds have shown effectiveness as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways.

  • Antiviral Activity: Thiazolo-pyrimidine derivatives have been effective against various viral pathogens.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(6-methylthio)-pyrimidine derivativesPyrimidine ringAntiviral activity
Thiazole-pyrimidine hybridsThiazole and pyrimidine ringsAnti-inflammatory effects
1,3-thiazole derivativesThiazole ringAnticancer properties

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